molecular formula C16H11NO3 B5609697 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one

5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5609697
M. Wt: 265.26 g/mol
InChI Key: UAOUQDXIWHQNEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthra[1,9-cd]isoxazol-6-ones, including derivatives like "5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one," often involves nucleophilic substitution reactions and ring closure strategies. For instance, 5-chloroanthra[1,9-cd]isoxazol-6-one can react with alcohols and phenols to produce 5-alkoxy- or 5-aryloxy-anthra[1,9-cd]-6-isoxazolones through facile nucleophilic substitution of the chloride ion (Zolotareva & Gornostaev, 1983).

Molecular Structure Analysis

The molecular structure of "this compound" and related compounds has been elucidated through various spectroscopic methods. These compounds exhibit interesting structural features due to the presence of the isoxazole ring fused to an anthraquinone system. The structural analyses often rely on NMR, IR, and X-ray crystallography to determine the positions of substituents and the overall geometry of the molecule.

Chemical Reactions and Properties

"this compound" undergoes various chemical reactions, reflecting its rich chemistry. For example, the amination of anthra[1,9-c,d]isoxazol-6-ones with primary and secondary amines can lead to amino derivatives through reductive cleavage of the isoxazole ring (Gornbstaev et al., 1980). This reactivity pattern opens pathways for the synthesis of a wide range of derivatives with potential applications in dye, pigment, and pharmaceutical industries.

Mechanism of Action

The mechanism of action of “5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one” involves inhibiting the protein lysine methyltransferase G9a . It was found to induce cell apoptosis in a dose-dependent manner and displayed a significant decrease in dimethylation of H3K9 .

properties

IUPAC Name

10-ethoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-2-19-12-8-7-11-13-14(12)15(18)9-5-3-4-6-10(9)16(13)20-17-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOUQDXIWHQNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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